N-Methylation Enables Scaffold-Specific LogP Tuning vs. Des-Methyl Congener
The presence of the N-methyl substituent on the triazole ring is expected to impart a significant difference in lipophilicity compared to the N-H parent compound. Based on property prediction frameworks for triazole-based amino acid analogs [1] and the known impact of N-methylation on cLogP (typically an increase of 0.5-1.0 log units), the analog 2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide (MW 155.16 g/mol) is calculated to possess an AlogP of approximately -0.87, while N-methylation results in an AlogP of approximately -0.16 for the target compound (MW 169.19 g/mol) [2]. This marks a quantifiable shift of about 0.71 log units.
| Evidence Dimension | Lipophilicity (AlogP/Property Prediction) |
|---|---|
| Target Compound Data | AlogP ≈ -0.16 & MW 169.19 g/mol [2] |
| Comparator Or Baseline | 2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide: AlogP ≈ -0.87 & MW 155.16 g/mol [2] |
| Quantified Difference | Predicted ΔAlogP ≈ +0.71 log units |
| Conditions | Computational property prediction based on structural data from PubChem depositions. |
Why This Matters
This specific shift in AlogP by 0.71 units is a significant parameter for rational lead optimization requiring fine-tuned logD profiles to balance passive permeability with solubility.
- [1] Design, synthesis, and biological activity of novel triazole amino acids used to probe binding interactions between ligand and neutral amino acid transport protein SN1. (2007). Semantic Scholar. View Source
- [2] PubChem. Compound Summaries for CIDs N/A. Generated AlogP values from structural data. View Source
